3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide
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Overview
Description
3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with three ethoxy groups and a thiophene ring
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with thiophen-3-ylmethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the amide to an amine.
Substitution: Replacement of ethoxy groups with other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-[(thiophen-3-yl)methyl]benzamide
- 3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide
Uniqueness
3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide is unique due to the presence of three ethoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The thiophene ring also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-4-21-15-9-14(10-16(22-5-2)17(15)23-6-3)18(20)19-11-13-7-8-24-12-13/h7-10,12H,4-6,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFLIQCAAPYTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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